Scientific Field: Organic Chemistry
Application Summary: Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds.
Methods of Application: In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds. This involves both conventional synthesis methods and electrochemical synthesis.
Results or Outcomes: The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis.
2-Amino-2-phenylacetonitrile hydrochloride is an organic compound with the chemical formula C₈H₉ClN₂. It is a derivative of phenylacetonitrile and contains an amino group, which contributes to its reactivity and biological activity. The compound appears as a white to off-white crystalline powder and is soluble in water and other polar solvents. Its molecular weight is approximately 168.62 g/mol, and it has a melting point of around 164-165 °C (decomposition) .
Research indicates that 2-amino-2-phenylacetonitrile hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as:
The synthesis of 2-amino-2-phenylacetonitrile hydrochloride typically involves several steps:
Alternative methods may involve different reagents or catalysts, but the core principles remain consistent across various synthetic routes .
Due to its unique properties, 2-amino-2-phenylacetonitrile hydrochloride finds applications in several fields:
Interaction studies involving 2-amino-2-phenylacetonitrile hydrochloride focus on its binding affinities and effects on biological systems. Key areas of investigation include:
Several compounds share structural similarities with 2-amino-2-phenylacetonitrile hydrochloride, each exhibiting unique properties:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Amino-3-methylphenylacetonitrile | C₉H₁₁N₂ | Contains a methyl group, enhancing lipophilicity. |
(S)-2-Amino-2-phenyloctanamide | C₁₄H₁₉N₂O | Extended carbon chain may affect solubility. |
(R)-2-Amino-3-(4-fluorophenyl)propionitrile | C₁₃H₁₄FN₂ | Fluorine substitution alters electronic properties. |
3-Amino-3-(4-methylphenyl)propanenitrile | C₁₃H₁₅N₂ | Methyl substitution impacts steric hindrance. |
The uniqueness of 2-amino-2-phenylacetonitrile hydrochloride lies in its specific amino and nitrile functional groups, which contribute to its distinct reactivity and biological activity compared to these similar compounds.
2-Amino-2-phenylacetonitrile hydrochloride is systematically identified as (S)-2-amino-2-phenylacetonitrile hydrochloride under IUPAC guidelines. Its molecular architecture consists of a benzene ring attached to a central carbon bearing both an amino (–NH₂) and a nitrile (–C≡N) group, with a hydrochloride counterion stabilizing the structure. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 53641-60-4 (hydrochloride) | |
175790-81-5 (S-enantiomer) | ||
Molecular Formula | C₈H₉ClN₂ | |
Molecular Weight | 168.62 g/mol | |
SMILES Notation | [H]Cl.N#CC@HC1=CC=CC=C1 | |
ChEMBL ID | CHEMBL3183853 |
The compound’s stereochemistry is critical, with the (S)-enantiomer being preferentially synthesized for asymmetric synthetic applications. Its crystalline structure has been validated via X-ray diffraction and spectroscopic methods (FT-IR, ¹H/¹³C NMR).
The compound’s synthesis traces back to adaptations of the Strecker reaction, first reported in 1850. Early methods involved condensing benzaldehyde with ammonium chloride and potassium cyanide under acidic conditions. Key milestones include:
Modern protocols employ ferricyanides (K₃[Fe(CN)₆]/K₄[Fe(CN)₆]) as non-toxic cyanide sources, achieving 53–65% yields in one-pot reactions. The hydrochloride salt form became standard for crystallinity and stability in peptide coupling reactions.
As a prototypical α-aminonitrile, this compound belongs to a class characterized by –NH₂ and –C≡N groups on adjacent carbons. Its structural and functional relationships are summarized below:
Feature | 2-Amino-2-phenylacetonitrile Hydrochloride | General α-Aminonitrile Class |
---|---|---|
Backbone | Benzyl-substituted | Aliphatic/aromatic hybrids |
Reactivity | Nucleophilic nitrile; basic amine | Susceptible to hydrolysis/cyclization |
Stereochemical Role | Chiral center at C2 | Racemic or enantiopure derivatives |
Applications | Precursor to phenylglycine analogs | Hydantoins, amino acids, heterocycles |
The compound’s phenyl group enhances steric hindrance, directing regioselectivity in nucleophilic additions (e.g., hydrolysis to (R)-phenylglycine). Its electronic profile (Hammett σ⁺ = +0.12) favors electrophilic aromatic substitution at the para position. Compared to aliphatic α-aminonitriles (e.g., 2-amino-2-cyclopropylacetonitrile), it exhibits greater thermal stability (decomposition >200°C).
Irritant